4-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenyl acetate
Description
Properties
IUPAC Name |
[4-bromo-2-(2-phenylpyrazol-3-yl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-12(21)22-17-8-7-13(18)11-15(17)16-9-10-19-20(16)14-5-3-2-4-6-14/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZRWWSCOAKFFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)Br)C2=CC=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrazole Ring Formation
The synthesis typically begins with constructing the pyrazole core. A widely adopted approach involves the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds. For example, ethyl 2,4-dioxo-4-arylbutanoates (3a–d ) are synthesized by reacting substituted acetophenones with diethyl oxalate in tetrahydrofuran (THF) at 0°C to room temperature. Subsequent cyclization with phenylhydrazine in ethanol yields ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates (4a–d ), which serve as critical intermediates.
Reduction of the carboethoxy group in these intermediates using lithium aluminum hydride (LiAlH4) in THF produces (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanols (5a–d ). Selective oxidation of these alcohols with 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) generates pyrazole-3-carbaldehydes (6a–d ), which are further functionalized to nitriles or thioamides for downstream reactions.
Bromination Strategies
Regioselective bromination at the phenyl ring’s para-position is achieved using diverse reagents:
Acetylation and Final Assembly
The acetyl group is introduced via O-alkylation using methyl iodide (MeI) in the presence of sodium hydride (NaH) in dry dimethylformamide (DMF). For instance, 4-bromo-1-phenyl-1H-pyrazol-3-ol undergoes methylation at 60°C to form the methoxy intermediate, which is subsequently acetylated. Alternative routes employ Vilsmeier-Haack formylation to generate carbaldehydes, which are converted to acetates through nucleophilic acyl substitution.
Functional Group Transformations
Palladium-Catalyzed Cross-Coupling
Palladium catalysts enable Suzuki-Miyaura and Sonogashira couplings to introduce aryl or alkynyl groups. For example, Sonogashira cross-coupling of 4-bromo-pyrazoles with terminal alkynes using XPhos as a ligand facilitates the formation of carbon-carbon bonds. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) further diversifies the structure, yielding triazole derivatives.
Thiazole Cyclocondensation
Cyclocondensation of pyrazole-carbothioamides with phenacyl bromides in ethanol produces thiazole-fused derivatives. This step achieves yields of 62–85%, depending on the substituents.
Reaction Optimization
Solvent and Temperature Effects
Catalytic Systems
-
Copper Bromide (CuBr) : Enhances bromination efficiency when paired with silver carbonate (Ag2CO3) in toluene.
-
Iron Chloride (FeCl3) : Facilitates halogen exchange reactions in toluene at 120°C.
Eco-Friendly Synthesis Approaches
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the pyrazole moiety exhibit notable antimicrobial properties. For instance, derivatives of pyrazoles have been evaluated for their effectiveness against various bacterial and fungal strains. The presence of bromine in 4-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenyl acetate enhances its lipophilicity, which is often correlated with increased antimicrobial efficacy. Studies have shown that similar pyrazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
Anti-inflammatory Properties
Pyrazole derivatives are also investigated for their anti-inflammatory effects. The compound's structure allows it to interact with biological targets involved in inflammatory pathways. Research has demonstrated that certain pyrazole derivatives can significantly reduce inflammation in animal models, suggesting potential therapeutic applications for conditions like arthritis .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and cross-coupling reactions. This compound can be utilized to synthesize more complex heterocyclic compounds that are valuable in drug discovery .
Halogenation Reactions
The bromine atom in the compound makes it an excellent candidate for further halogenation reactions, which are pivotal in modifying molecular properties for desired biological activities . These transformations expand the library of available pyrazole derivatives for further testing and application.
Material Science
Supramolecular Chemistry
The unique structural features of this compound allow it to participate in supramolecular assemblies. Studies have shown that compounds with similar structures can form hydrogen-bonded networks, which are essential in developing new materials with specific properties . These materials can be used in sensors, catalysts, or as components in organic electronics.
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Antimicrobial Screening
A study conducted on various pyrazole derivatives, including this compound, demonstrated strong activity against multiple strains of bacteria and fungi. The minimum inhibitory concentration (MIC) was determined using the agar well-diffusion method, revealing that compounds with halogen substituents exhibited enhanced activity compared to their non-halogenated counterparts . -
Synthesis of Novel Derivatives
Researchers synthesized a series of derivatives from this compound through various reactions involving acetic anhydride and other reagents. These derivatives were characterized using IR and NMR spectroscopy, confirming their structures and potential biological activities .
Mechanism of Action
The mechanism of action of 4-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenyl acetate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom and phenyl group can enhance binding affinity and specificity, making it a potent compound for various biological applications .
Comparison with Similar Compounds
Phosphorothioate Esters (Compounds 1a–1e)
describes five phosphorothioate esters (1a–1e) with a 4-bromo-2-(substituted phenylcarbamoyl)phenyl core. Key comparisons include:
| Property | 1a (3-Cl substituent) | 1b (4-Cl substituent) | 1c (3,4-Cl₂ substituent) | 1d (3-Br substituent) | 1e (4-Br substituent) |
|---|---|---|---|---|---|
| Yield (%) | 86 | 89 | 69 | 63 | 69 |
| Melting Point (°C) | 55–56 | 75–77 | 80–81 | 67–68 | 82–83 |
| Molecular Weight (g/mol) | 478.72 | 478.72 | 513.17 | 523.18 | 478.72 |
- Substituent Effects : Chlorine or bromine at the para position (1b, 1e) increases melting points compared to meta-substituted analogs (1a, 1d), likely due to enhanced molecular symmetry and packing efficiency .
- Synthetic Yields : Electron-withdrawing substituents (e.g., 3,4-dichloro in 1c) reduce yields, possibly due to steric hindrance during carbamoyl formation .
Pyrazol-3-one Derivatives (Examples 5.17 and 5.18)
highlights pyrazol-3-one derivatives with bromo and substituted aryl groups:
- Example 5.17 : 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one exhibits LC/MS data with m/z 301–305 [M+H]⁺, indicating a molecular weight of ~300 g/mol.
- Example 5.18 : The 4'-trifluoromethyl analog shows increased lipophilicity, which may enhance bioavailability compared to the target acetate .
Bromophenyl-Pyrazole Systems
- 4-Bromo-1-phenyl-1H-pyrazole (): This simpler analog (C₉H₇BrN₂, MW 223.07) lacks the acetate group but shares the bromophenyl-pyrazole core. Its commercial availability and synthetic protocols (e.g., Suzuki coupling) suggest routes for modifying the target compound .
- Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate (): With a similarity score of 0.75, this compound demonstrates how ester groups adjacent to pyrazole rings influence solubility and reactivity .
Structural and Crystallographic Insights
discusses a triazole-bromoacetophenone derivative, where bromine substituents and carbonyl groups adopt planar conformations, stabilized by C–H⋯O/N hydrogen bonds and Br⋯Br interactions. Such interactions may similarly stabilize the target acetate’s crystal lattice, affecting its melting point and solubility .
Key Findings and Implications
- Substituent Position : Para-substituted analogs generally exhibit higher thermal stability (e.g., 1b vs. 1a).
- Functional Groups : Phosphorothioates () and acetates (hypothesized for the target compound) differ in hydrolytic stability, with acetates being more prone to enzymatic cleavage.
Biological Activity
4-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenyl acetate (CAS Number: 480438-37-7) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by case studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromoacetophenone with phenylhydrazine, followed by acetylation. The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) and bases such as potassium acetate, allowing for efficient formation under mild conditions .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro tests have shown that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Compounds containing the pyrazole scaffold have been extensively studied for their anticancer properties. Research indicates that this compound may inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. In particular, studies have shown that structural modifications in pyrazole derivatives can enhance their cytotoxic effects against cancer cells .
Table 1: Summary of Anticancer Activity in Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 (Breast Cancer) | TBD | |
| 4-Bromo-Pyrazole Derivative | A549 (Lung Cancer) | TBD | |
| Other Pyrazole Derivatives | Various | TBD |
Case Studies
A notable study evaluated the anticancer efficacy of a series of pyrazole derivatives, including 4-Bromo compounds. The results indicated that modifications at the phenyl ring significantly influenced the activity against cancer cells, with some derivatives achieving over 60% reduction in viability compared to control treatments .
Another investigation focused on the antimicrobial properties of pyrazole derivatives, revealing that the introduction of halogen substituents (like bromine) enhanced antibacterial activity due to increased lipophilicity and better membrane penetration .
Q & A
Q. What are the optimal synthetic routes for 4-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenyl acetate, and how can reaction conditions be tailored to improve yields?
- Methodological Answer : Microwave-assisted synthesis (e.g., 80–120°C, 20–40 min) can enhance reaction efficiency for pyrazole derivatives, as demonstrated in analogous systems . Solvent polarity adjustments (e.g., DMF vs. ethanol) may influence cyclization rates, with polar aprotic solvents favoring higher yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, followed by recrystallization from ethanol to isolate pure crystals. Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane/EtOAc) .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- X-ray diffraction (XRD) : Resolve crystal packing and confirm stereochemistry. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), 100K temperature, and SHELX-97 for structure refinement .
- NMR/IR : ¹H/¹³C NMR (DMSO-d6) to identify aromatic protons (δ 7.2–8.1 ppm) and acetate methyl groups (δ 2.1–2.3 ppm). IR bands at ~1730 cm⁻¹ (C=O ester) and 1160 cm⁻¹ (C-Br) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H]⁺ ~399.1 Da) .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Use HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min flow rate) with UV detection at 254 nm to quantify purity (>95%). Accelerated stability studies (40°C/75% RH for 4 weeks) can assess degradation; monitor via NMR for ester hydrolysis or bromine displacement .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- Methodological Answer :
- Analog Synthesis : Replace the bromine atom with Cl, F, or CF₃ to probe electronic effects. Modify the phenyl group with electron-withdrawing/donating substituents (e.g., -OCH₃, -NO₂) .
- Bioassays : Test receptor binding affinity (e.g., cannabinoid or GPCR targets) using radioligand displacement assays (IC₅₀ determination) . For antimicrobial activity, employ microbroth dilution (MIC against S. aureus, E. coli) .
Q. What experimental strategies resolve contradictions in bioactivity data across different solvent systems?
- Methodological Answer :
- Solvent Polarity Screening : Compare IC₅₀ values in DMSO, ethanol, and aqueous buffers (e.g., PBS). Note: DMSO >1% may disrupt membrane-based assays.
- Molecular Dynamics Simulations : Model solvent interactions with the compound’s hydrophobic (phenyl) and polar (acetate) regions to explain solubility-activity trends .
Q. How do intermolecular interactions in the crystal lattice influence the compound’s stability and reactivity?
Q. What role does halogen substitution (Br vs. Cl) play in modulating biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
